molecular formula C16H22N4O3 B10967627 N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10967627
M. Wt: 318.37 g/mol
InChI Key: FSKXMAWJPOCVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and lipophilicity, making it a valuable component in pharmaceuticals and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in the brain. The adamantane moiety enhances its ability to cross the blood-brain barrier, allowing it to modulate neurological pathways. It may interact with receptors or enzymes involved in neurotransmission, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: N-(1-Adamantyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole ring and a nitro group. This structure provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N-(1-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-9-13(20(22)23)14(19(2)18-9)15(21)17-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,17,21)

InChI Key

FSKXMAWJPOCVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.